molecular formula C24H32N4O5S B12793532 8-[4-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-3-hydroxy-8-azaspiro[4.5]decane-7,9-dione CAS No. 131779-39-0

8-[4-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-3-hydroxy-8-azaspiro[4.5]decane-7,9-dione

Cat. No.: B12793532
CAS No.: 131779-39-0
M. Wt: 488.6 g/mol
InChI Key: NZUDEYKEOCEUJH-UHFFFAOYSA-N
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Description

8-[4-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-3-hydroxy-8-azaspiro[45]decane-7,9-dione is a complex organic compound that features a unique structure combining a benzothiazole moiety with a piperazine ring and a spirocyclic system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[4-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-3-hydroxy-8-azaspiro[45]decane-7,9-dione typically involves multi-step proceduresThe spirocyclic system is then formed via cyclization reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

8-[4-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-3-hydroxy-8-azaspiro[4.5]decane-7,9-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-[4-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-3-hydroxy-8-azaspiro[4.5]decane-7,9-dione involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes or receptors, modulating their activity. The piperazine ring may enhance the compound’s binding affinity and specificity, while the spirocyclic system can provide structural stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-[4-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-3-hydroxy-8-azaspiro[4.5]decane-7,9-dione stands out due to its spirocyclic structure, which is less common in similar compounds. This unique feature can enhance its stability and potentially lead to novel applications .

Properties

CAS No.

131779-39-0

Molecular Formula

C24H32N4O5S

Molecular Weight

488.6 g/mol

IUPAC Name

8-[4-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-3-hydroxy-8-azaspiro[4.5]decane-7,9-dione

InChI

InChI=1S/C24H32N4O5S/c29-18-7-8-24(15-18)16-21(30)28(22(31)17-24)10-4-3-9-26-11-13-27(14-12-26)23-19-5-1-2-6-20(19)34(32,33)25-23/h1-2,5-6,18,29H,3-4,7-17H2

InChI Key

NZUDEYKEOCEUJH-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC1O)CC(=O)N(C(=O)C2)CCCCN3CCN(CC3)C4=NS(=O)(=O)C5=CC=CC=C54

Origin of Product

United States

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